molecular formula C21H21NO4S2 B2719801 (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 861427-85-2

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2719801
CAS No.: 861427-85-2
M. Wt: 415.52
InChI Key: KSUHKPDDMXJTGB-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic rhodanine derivative intended for research applications. Rhodanine-based scaffolds are a subject of significant interest in medicinal chemistry due to their diverse pharmacological potential. Literature indicates that similar 5-arylidenerhodanine compounds are investigated as core structures for developing inhibitors against various enzymes, such as α-amylase and α-glucosidase for diabetes research, as well as for their potential antiproliferative effects in oncology discovery . The specific substitution pattern on this compound, featuring a 3,4-dimethoxyphenethyl group at the N-3 position and a 3-methoxybenzylidene moiety at the C-5 position, may influence its electronic properties and biological activity, making it a candidate for structure-activity relationship (SAR) studies . Beyond medicinal chemistry, the conjugated molecular structure of this rhodanine derivative suggests potential applications in materials science. Related compounds have been studied as fluorescent probes or as components in organic electronics due to their emissive properties and ability to coordinate with transition metals . Researchers can utilize this compound as a building block for further chemical functionalization or as a standard in photophysical and analytical studies. The product is provided as a characterized solid. Buyers are responsible for confirming product identity and purity for their specific research applications. All sales are final.

Properties

IUPAC Name

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-24-16-6-4-5-15(11-16)13-19-20(23)22(21(27)28-19)10-9-14-7-8-17(25-2)18(12-14)26-3/h4-8,11-13H,9-10H2,1-3H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUHKPDDMXJTGB-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The specific structure of the compound under consideration allows for various interactions with biological targets, making it a candidate for multiple therapeutic applications. The presence of methoxy groups and a sulfanylidene moiety enhances its reactivity and potential for biological interaction.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been linked to the inhibition of key enzymes involved in cancer progression, suggesting its potential as an anticancer agent .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduction of apoptosis
Thiazolidin-4-one Derivative ALung CancerInhibition of cell cycle progression
Thiazolidin-4-one Derivative BColon CancerInhibition of angiogenesis

Antioxidant Activity

Thiazolidin-4-one derivatives are also known for their antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to donate electrons effectively, thus neutralizing reactive oxygen species (ROS) .

Antimicrobial Activity

The compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that thiazolidin-4-one derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial potential .

Table 2: Antimicrobial Efficacy

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

Case Studies

Several case studies highlight the efficacy of thiazolidin-4-one derivatives in clinical settings:

  • Breast Cancer Study : A derivative similar to the compound was tested in vitro on MCF-7 breast cancer cells, resulting in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway .
  • Diabetes Management : Thiazolidin-4-one derivatives have been explored for their antidiabetic properties by activating peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism. A study demonstrated that specific derivatives improved insulin sensitivity in diabetic models .

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent literature indicates that compounds in this class can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Thiazolidin-4-one derivatives often act by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that certain derivatives exhibit significant inhibition of cyclin-dependent kinases (CDKs) and other tyrosine kinases, which are crucial for cell cycle regulation and cancer progression .
  • Case Studies :
    • A study demonstrated that a thiazolidin-4-one derivative showed promising cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 0.54 µM and 0.24 µM respectively .
    • Another investigation highlighted a novel thiazolidin-4-one analogue that displayed potent inhibitory activity against multi-target tyrosine kinases, showcasing an IC50 value of 0.021 µmol L−1 against c-Met kinase .

Antibacterial Properties

Thiazolidin-4-one compounds have also been recognized for their antibacterial activities:

  • Antibacterial Mechanism : These compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial cell death.
  • Research Findings :
    • A synthesized thiazolidin-4-one compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% .
    • Various studies have reported that modifications in the thiazolidin-4-one structure can enhance antibacterial efficacy, indicating a structure-activity relationship worth exploring further .

Other Pharmacological Activities

Beyond anticancer and antibacterial properties, thiazolidin-4-one derivatives demonstrate a range of other bioactivities:

  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Certain thiazolidin-4-one compounds have been evaluated for their potential to inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleTarget/EffectIC50 Value
AnticancerThiazolidin-4-one derivativeMCF-7 Cell Line0.54 µM
Thiazolidin-4-one analogueHepG2 Cell Line0.24 µM
AntibacterialSynthesized thiazolidin-4-oneE. coli88.46% Inhibition
Synthesized thiazolidin-4-oneS. aureus91.66% Inhibition
AntioxidantVarious thiazolidin-4-one derivativesABTS Assay81.8% Inhibition
Anti-inflammatoryThiazolidin-4-one compoundsInflammatory PathwaysNot specified

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Methoxy vs.
  • Positional Isomerism : The 3-methoxyphenyl group in the target compound vs. 2-methoxy in alters electronic distribution. Para-substituted methoxy groups (as in 3,4-dimethoxy) may stabilize charge-transfer interactions.

Stereochemical Influences

  • The (5E) configuration in the target compound vs. (5Z) in affects molecular geometry. E-isomers often exhibit extended conformations, influencing crystal packing and receptor binding.

Q & A

Q. What are the key considerations for synthesizing this thiazolidinone derivative with high regioselectivity?

  • Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with α-halo carbonyl compounds under acidic conditions (e.g., acetic acid/DMF mixture). For example, describes refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid to form thiazolidinones. Critical parameters include:
  • Solvent choice : Polar aprotic solvents (DMF) enhance cyclization efficiency.
  • Temperature control : Reflux conditions (100–120°C) ensure complete ring closure.
  • Substituent compatibility : Methoxy groups on phenyl rings require protection during synthesis to avoid demethylation .

Q. How can structural characterization resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and E/Z isomerism (e.g., coupling constants for olefinic protons).
  • X-ray crystallography : Definitive proof of the (5E)-configuration, as demonstrated in similar thiazolidinones ().
  • Mass spectrometry : High-resolution MS to verify molecular formula and fragmentation patterns of the sulfanylidene moiety .

Q. What are the primary biological targets or activities reported for this class of compounds?

  • Methodological Answer: Thiazolidinones with methoxyphenyl substituents exhibit:
  • Antimicrobial activity : Test via broth microdilution assays ().
  • Anticancer potential : Screen against cancer cell lines (e.g., MTT assays), noting that 3,4-dimethoxy groups enhance cytotoxicity ().
  • Enzyme inhibition : Evaluate interactions with kinases or proteases via enzymatic assays (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How do regioselective modifications (e.g., methoxy vs. hydroxy groups) impact bioactivity?

  • Methodological Answer: Compare derivatives via:
  • SAR studies : Replace 3,4-dimethoxy groups with hydroxyl groups (e.g., via demethylation) and test activity. shows that methoxy groups improve lipophilicity and membrane permeability, enhancing antimicrobial efficacy.
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to assess binding affinity changes when substituents alter hydrogen bonding or steric hindrance .

Q. What experimental strategies address contradictory data in biological activity reports?

  • Methodological Answer:
  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols across studies.
  • Control for solubility : Pre-dissolve compounds in DMSO at consistent concentrations (<0.1% v/v) to avoid solvent toxicity.
  • Validate via orthogonal methods : Confirm antifungal activity with both disc diffusion and time-kill assays () .

Q. How can analytical method validation ensure reproducibility in quantifying this compound?

  • Methodological Answer: Develop a validated HPLC protocol:
  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid.
  • Detection : UV at 254 nm (λmax_{\text{max}} for thiazolidinone core).
  • Validation parameters : Linearity (R2^2 > 0.995), precision (RSD < 2%), LOD/LOQ (<1 µg/mL) .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

  • Methodological Answer:
  • Optimize stepwise reactions : Separate intermediates (e.g., benzylidene precursors) via column chromatography before cyclization.
  • Catalyst selection : Use Lewis acids (e.g., ZnCl2_2) to accelerate thiazolidinone ring formation ().
  • Purification : Recrystallize from DMF/ethanol mixtures to remove byproducts () .

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